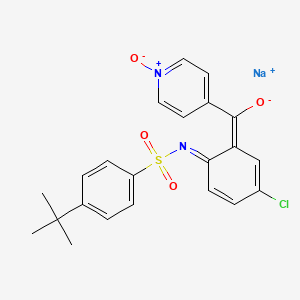
Vercirnon (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vercirnon (sodium) is a novel, orally active anti-inflammatory agent that targets a chemokine receptor protein implicated in both Crohn’s disease and ulcerative colitis, the two principal forms of inflammatory bowel disease . It is a small molecule drug designed to control the inappropriate immune system response by blocking the activity of the C-C chemokine receptor type 9 (CCR9) .
准备方法
Synthetic Routes and Reaction Conditions
Vercirnon (sodium) is synthesized through a series of chemical reactions involving the coupling of specific chemical intermediates. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of Vercirnon (sodium) involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes multiple purification steps, such as crystallization and chromatography, to isolate the final product . Quality control measures are implemented to ensure the consistency and safety of the compound.
化学反应分析
Types of Reactions
Vercirnon (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of Vercirnon (sodium).
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of Vercirnon (sodium) with modified chemical structures and potentially altered biological activities .
科学研究应用
Vercirnon (sodium) has several scientific research applications, including:
Chemistry: Used as a tool compound to study chemokine receptor interactions and signaling pathways.
Biology: Investigated for its effects on immune cell trafficking and inflammation.
Medicine: Developed as a therapeutic agent for the treatment of Crohn’s disease and ulcerative colitis.
作用机制
Vercirnon (sodium) exerts its effects by blocking the activity of the C-C chemokine receptor type 9 (CCR9). This receptor is highly specific to T cells that migrate to the digestive tract. By inhibiting CCR9, Vercirnon (sodium) prevents the trafficking of T cells to the small and large intestine, thereby reducing inflammation associated with Crohn’s disease and ulcerative colitis . The compound binds to the intracellular side of the receptor, exerting allosteric antagonism and preventing G-protein coupling .
相似化合物的比较
Similar Compounds
Maraviroc: A CCR5 antagonist used for HIV infection.
Plerixafor: A CXCR4 antagonist used for stem-cell mobilization.
Uniqueness
Vercirnon (sodium) is unique in its high specificity for the CCR9 receptor, making it particularly effective in targeting immune cell trafficking to the gut. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential for inflammatory bowel disease .
属性
分子式 |
C22H20ClN2NaO4S |
|---|---|
分子量 |
466.9 g/mol |
IUPAC 名称 |
sodium;(E)-[(6E)-6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate |
InChI |
InChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+; |
InChI 键 |
NKNHYMXTVRJZBC-NPPRDZRMSA-M |
手性 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=C\C2=C(\C3=CC=[N+](C=C3)[O-])/[O-])Cl.[Na+] |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






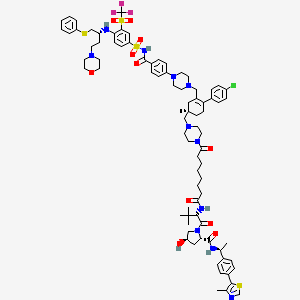
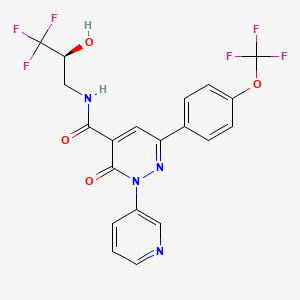
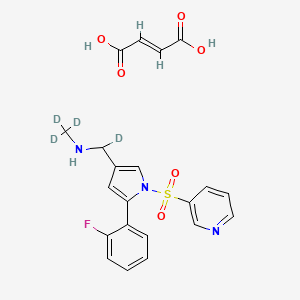
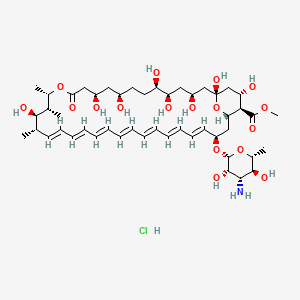


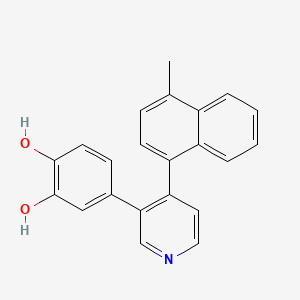
![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)


